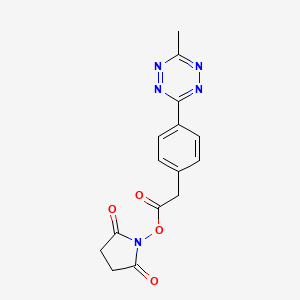

Methyltetrazine-NHS ester

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHJLZOOHNOUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyltetrazine-NHS Ester: Chemical Properties, Stability, and Applications

Methyltetrazine-N-hydroxysuccinimidyl (NHS) ester is a pivotal heterobifunctional crosslinker in the field of bioconjugation. It serves as a critical tool for covalently attaching the highly reactive methyltetrazine moiety to biomolecules containing primary amines, such as proteins, antibodies, and peptides. This guide provides a comprehensive technical overview of its chemical properties, stability, and detailed protocols for its application in creating advanced bioconjugates for research, diagnostics, and therapeutic development.

Core Chemical and Physical Properties

This compound is an amine-reactive building block designed for the modification of molecules in organic media.[1][2] Its structure consists of a methyltetrazine ring, which enables rapid bioorthogonal "click" chemistry, and an NHS ester group for reaction with primary amines.[3][4] While the core molecule has poor aqueous solubility, versions incorporating polyethylene (B3416737) glycol (PEG) spacers (e.g., Methyltetrazine-PEG4-NHS ester) are available to significantly enhance water solubility and reduce steric hindrance.[5][6][7]

Table 1: Core Properties and Specifications of Methyltetrazine-NHS Esters

| Property | This compound | Methyltetrazine-PEG4-NHS Ester |

| Molecular Formula | C₁₅H₁₃N₅O₄[3][8] | C₂₄H₃₁N₅O₉[9][10] |

| Molecular Weight | 327.29 g/mol [3][8][11] | 533.53 g/mol [5][10] |

| CAS Number | 1644644-96-1[2][3][8] | 1802907-92-1[9][10] |

| Appearance | Red crystalline solid[2] | Pink or purple to purplish-red solid[10][12] |

| Purity | Typically ≥95% (HPLC)[2][3] | Typically ≥95% (HPLC)[10] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform[2] | Enhanced aqueous solubility; also soluble in DMSO, DMF[5][13] |

| Storage Conditions | -20°C, sealed, desiccated, away from moisture[2][3][8][11] | -20°C, desiccated[10][12] |

| Shipping Conditions | Ambient temperature[2][3] | Ambient temperature[10] |

Reactivity and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive functionalities, which enable a controlled, two-step conjugation strategy.

NHS Ester Reaction with Primary Amines

The NHS ester group reacts specifically and efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable, covalent amide bond.[1][3] This reaction is highly dependent on pH, with an optimal range between 7.2 and 8.5.[14][15] Below this range, the amine is protonated and less nucleophilic, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction.[15][16] It is critical to use amine-free buffers (e.g., PBS, borate, or bicarbonate buffers) to avoid competition with the target molecule.[14]

Methyltetrazine-TCO Bioorthogonal "Click" Reaction

The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[4][8] This "click" reaction is exceptionally fast and highly selective, proceeding efficiently in complex biological media without the need for a catalyst.[5][7] The reaction's unprecedented kinetics make it one of the fastest bioorthogonal ligations available, enabling the formation of a stable dihydropyridazine (B8628806) linkage within minutes.[4][5]

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity.

-

Storage: The solid reagent should be stored at -20°C, protected from moisture (desiccated).[2][8] When stored correctly, it can be stable for months.[8] Before opening, the vial must be warmed to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[15][17]

-

Solution Stability: Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.[14][15][18] NHS esters are susceptible to hydrolysis in aqueous environments.[14][17] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[15][16] The tetrazine ring itself is relatively stable in aqueous buffers, with the methyl group providing additional stability compared to unsubstituted tetrazines.[5][7][15]

Table 2: pH-Dependent Hydrolytic Stability of NHS Esters

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours[16] |

| 8.6 | 4°C | 10 minutes[16] |

| >8.5 | Room Temp. | Minutes[15][17] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Labeling an Antibody with Methyltetrazine-PEG4-NHS Ester

This procedure outlines the covalent attachment of the methyltetrazine moiety to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[15][19]

-

Methyltetrazine-PEG4-NHS Ester.[13]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[14][18]

-

Desalting column or dialysis equipment for purification.[18][19]

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer.[14][19] If the stock buffer contains amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.[14][15]

-

NHS Ester Stock Solution: Allow the vial of Methyltetrazine-PEG4-NHS ester to warm to room temperature before opening.[14] Immediately before use, prepare a 10 mg/mL or 10-20 mM stock solution in anhydrous DMSO or DMF.[14][18] Do not store the reconstituted reagent.[20]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing.[14][18] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[15][18]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[14][18] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[14][18]

-

Purification: Remove unreacted reagent and quenching buffer by passing the mixture through a desalting column or by dialysis against the desired storage buffer (e.g., PBS).[14][18]

-

Characterization: Determine the degree of labeling (DOL) and store the purified conjugate at 4°C or -20°C.[16][19]

Protocol 2: Click Reaction with a TCO-Containing Molecule

This procedure describes the bioorthogonal ligation of the methyltetrazine-labeled antibody to a TCO-functionalized molecule.

Materials:

-

Purified Methyltetrazine-labeled antibody.

-

TCO-containing molecule (e.g., a drug or fluorophore).

-

Reaction buffer (e.g., PBS, pH 7.4).[18]

-

Purification system (e.g., size-exclusion chromatography).[18]

Procedure:

-

Reactant Preparation: Prepare a stock solution of the TCO-containing molecule in a suitable solvent.[18]

-

Ligation Reaction: Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the solution of the methyltetrazine-labeled antibody.[18]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[18] Due to the fast kinetics, the reaction is often complete within 30 minutes.[18]

-

Purification: Purify the final antibody conjugate to remove any unreacted TCO-molecule and byproducts using an appropriate method like size-exclusion chromatography (SEC).[18]

Workflow and Troubleshooting

Successful conjugation requires careful attention to reaction conditions. The following workflow and troubleshooting guide can help address common challenges.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]

- 4. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. medium.com [medium.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemscene.com [chemscene.com]

- 12. Methyltetrazine-PEG4-NHS Ester | 1802907-92-1 [amp.chemicalbook.com]

- 13. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Pivotal Role of PEG Spacers in Methyltetrazine-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount. Methyltetrazine-NHS esters have emerged as powerful tools, enabling the attachment of a methyltetrazine moiety to biomolecules for subsequent bioorthogonal "click" chemistry reactions. The incorporation of a Polyethylene Glycol (PEG) spacer within this linker architecture is not a mere structural nuance; it is a critical design element that profoundly influences the physicochemical properties and in vivo performance of the resulting bioconjugate. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG spacer in Methyltetrazine-NHS esters, offering quantitative data, detailed experimental protocols, and visual workflows to inform the rational design of next-generation biotherapeutics and diagnostic agents.

Core Principles: Why PEGylation Matters

At its core, the Methyltetrazine-NHS ester is a heterobifunctional linker. The N-Hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as those on lysine (B10760008) residues of proteins, while the methyltetrazine group serves as a reactive handle for rapid and specific ligation with a trans-cyclooctene (B1233481) (TCO) partner. The PEG spacer, a hydrophilic chain of repeating ethylene (B1197577) oxide units, is strategically positioned between these two reactive ends.

The fundamental advantages imparted by the PEG spacer include:

-

Enhanced Solubility and Stability: Many therapeutic payloads are hydrophobic. The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the entire bioconjugate, mitigating the risk of aggregation and enhancing stability in biological fluids.[1][2][3]

-

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the bioconjugate from the host's immune system and reducing the likelihood of an adverse immune response.[4]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life.[5] This often translates to less frequent dosing for patients.

-

Minimized Steric Hindrance: The flexible PEG chain provides physical separation between the biomolecule and the conjugated payload. This spacing is crucial for preserving the biological activity of both components, for instance, by preventing the payload from obstructing the antigen-binding site of an antibody.[3]

Data Presentation: The Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be tailored to optimize the desired properties of a bioconjugate. The choice of PEG length often involves a trade-off between various factors, as illustrated in the following tables.

| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Rationale |

| Non-PEGylated | Often lower, especially with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[1] |

| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic spacer improves payload solubility and minimizes aggregation, facilitating more efficient conjugation.[1] |

| Longer-Chain PEG (e.g., PEG8, PEG12) | Variable effects | While improving solubility, very long chains might introduce steric hindrance that can affect conjugation efficiency.[1] |

| PEG Spacer Length | In Vitro Potency | Rationale |

| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | High potency | Provides a good balance of hydrophilicity and potent cytotoxicity.[1] |

| Longer-Chain PEG (e.g., PEG8, PEG12) | May be slightly reduced | Increased steric hindrance from longer PEG chains can sometimes interfere with the interaction between the payload and its intracellular target.[1] |

| PEG Spacer Length | Pharmacokinetics (PK) | Rationale |

| Non-PEGylated / Short-Chain PEG | Faster clearance | Smaller hydrodynamic radius leads to more rapid renal clearance.[5] |

| Longer-Chain PEG (e.g., PEG8 and longer) | Slower clearance, longer half-life | The increased size significantly reduces the rate of clearance, prolonging circulation time.[5] |

Experimental Protocols

Protocol 1: Antibody Conjugation with Methyltetrazine-PEG-NHS Ester

This protocol describes a general procedure for labeling a monoclonal antibody with a Methyltetrazine-PEG-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.[2]

-

-

NHS Ester Solution Preparation:

-

Allow the vial of Methyltetrazine-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add a 5- to 30-fold molar excess of the dissolved Methyltetrazine-PEG-NHS ester to the antibody solution. The optimal ratio should be determined empirically.[2]

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted Methyltetrazine-PEG-NHS ester and quenching reagents using a desalting column equilibrated with PBS.

-

Collect the purified Methyltetrazine-labeled antibody.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of methyltetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the methyltetrazine moiety (typically around 310 nm or 520 nm, check the manufacturer's data sheet).

-

-

Calculate Protein Concentration:

-

Correct the A280 reading for the contribution of the methyltetrazine at that wavelength.

-

Protein Concentration (M) = [A280 - (Amax of tetrazine × Correction Factor)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the antibody at 280 nm and the Correction Factor is the A280/Amax of the methyltetrazine.

-

-

-

Calculate Tetrazine Concentration:

-

Tetrazine Concentration (M) = Amax of tetrazine / ε_tetrazine

-

Where ε_tetrazine is the molar extinction coefficient of the methyltetrazine at its Amax.

-

-

-

Calculate DOL:

-

DOL = Tetrazine Concentration (M) / Protein Concentration (M)

-

Protocol 3: In Vitro Assessment of ADC-Induced Apoptosis

This protocol outlines a method to assess the cytotoxic effect of an antibody-drug conjugate (ADC) prepared using a Methyltetrazine-PEG-NHS ester linker by measuring caspase activity.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

ADC constructed with a Methyltetrazine-PEG linker

-

Cell culture medium and supplements

-

Caspase-Glo® 3/7 Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Add the diluted ADC to the cells and incubate for a period determined by the payload's mechanism of action (e.g., 24-72 hours).

-

-

Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 1-3 hours.[1]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

An increase in luminescence in ADC-treated wells compared to untreated controls indicates the induction of apoptosis.[1]

-

Mandatory Visualizations

References

A Technical Guide to the Bioorthogonal Chemistry of Methyltetrazine-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, precision and efficiency are paramount. The emergence of bioorthogonal chemistry has provided researchers with tools to perform chemical reactions in complex biological systems without interfering with native processes. Among these tools, the Methyltetrazine-NHS ester has distinguished itself as a powerful and versatile reagent. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, its reaction kinetics, and practical applications, with a focus on quantitative data and detailed experimental protocols.

This compound is a heterobifunctional linker that combines the specific reactivity of an N-hydroxysuccinimide (NHS) ester with the rapid and selective bioorthogonal ligation of a methyltetrazine moiety.[1] The NHS ester facilitates covalent attachment to primary amines, such as those found on lysine (B10760008) residues of proteins, while the methyltetrazine group is primed for a highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO) derivative.[2][3] This two-step approach enables the precise labeling and conjugation of biomolecules for a wide array of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioimaging probes.[1][2]

Core Principles and Reaction Mechanism

The utility of this compound lies in its two distinct and sequential reaction capabilities.

Amine Modification via NHS Ester Reaction

The initial step involves the reaction of the NHS ester moiety with a primary amine on the biomolecule of interest.[3] This reaction, typically carried out in an amine-free buffer at a pH between 7 and 9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][4] The efficiency of this labeling step is influenced by factors such as pH, temperature, and the molar ratio of the NHS ester to the biomolecule.[5][6] It is crucial to perform this conjugation promptly after dissolving the reagent, as the NHS ester is susceptible to hydrolysis in aqueous solutions.[1]

Bioorthogonal Ligation: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The second, bioorthogonal step is the "click" reaction between the methyltetrazine-functionalized biomolecule and a molecule bearing a trans-cyclooctene (TCO) group.[7] This inverse-electron-demand Diels-Alder reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[2][3] The reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[3][8]

Quantitative Data Summary

The efficiency of bioconjugation with this compound is dependent on several key parameters. The following tables summarize important quantitative data to guide experimental design and optimization.

| Parameter | Recommended Range/Value | Notes |

| Antibody Labeling Conditions | ||

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |

| Molar Excess of NHS Ester | 5 - 30 fold | This needs to be optimized to achieve the desired Degree of Labeling (DOL).[5] |

| Reaction Buffer | Amine-free (e.g., PBS, 0.1 M sodium bicarbonate) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[3][6] |

| Reaction pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[6] |

| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally sufficient.[5] |

| Incubation Time | 1 - 2 hours | Can be extended to overnight at 4°C.[9] |

| Bioconjugation Performance | ||

| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | Highly dependent on the molar excess of the NHS ester and reaction conditions.[5] A study achieved a ratio of 25 tetrazines per BSA molecule.[10] |

| Antibody Recovery | > 85% | Dependent on the purification method.[5] |

| Reaction Kinetics | ||

| Second-Order Rate Constant (k₂) for Tetrazine-TCO reaction | Up to 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions.[11] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for the labeling of an antibody with this compound.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

-

Desalting columns for purification[5]

Protocol:

-

Antibody Preparation:

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[12]

-

-

Conjugation Reaction:

-

Quenching Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

-

-

Purification:

-

Remove the unreacted this compound and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[5]

-

Collect the purified methyltetrazine-labeled antibody.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

-

The Degree of Labeling (DOL) can be estimated by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum for the methyltetrazine group.[9]

-

Applications in Research and Drug Development

The robust and specific nature of this compound chemistry has led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): This technology facilitates the precise attachment of cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective targeted cancer therapies.[2]

-

Targeted Drug Delivery: The "click-to-release" strategy utilizes the tetrazine-TCO reaction to trigger the release of a therapeutic agent from a prodrug at a specific target site, thereby minimizing off-target toxicity.[2]

-

In-Vivo Imaging: The rapid kinetics of the iEDDA reaction are ideal for pre-targeted imaging strategies, where a tetrazine-modified targeting molecule is administered first, followed by a TCO-linked imaging agent.

-

Proteomics and Activity-Based Protein Profiling (ABPP): Small, bioorthogonal handles like methyltetrazine can be incorporated into probes to study enzyme function and protein-protein interactions within a cellular context.[2][13]

Conclusion

This compound represents a cornerstone of modern bioconjugation, offering an unparalleled combination of specificity, speed, and biocompatibility. Its dual reactivity allows for the straightforward labeling of biomolecules and their subsequent efficient ligation to a desired payload. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this powerful tool to advance their work in targeted therapeutics, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medium.com [medium.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful and versatile tool in the fields of chemical biology, drug development, and molecular imaging. Its exceptional kinetics, high specificity, and biocompatibility make it an ideal bioorthogonal ligation strategy for selectively modifying complex biomolecules in their native environments. Among the various dienes utilized for this reaction, methyltetrazine has garnered significant attention due to its favorable balance of reactivity and stability. This technical guide provides a comprehensive overview of the core principles of the methyltetrazine-iEDDA reaction, detailed experimental protocols, and quantitative data to facilitate its successful application in research and development.

Core Principles of the Methyltetrazine-iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine (B1199680) derivative such as methyltetrazine, and an electron-rich dienophile.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's rate is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] A smaller energy gap between these frontier orbitals leads to faster reaction kinetics.

The reaction mechanism proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1][2] The release of N₂, a thermodynamically stable and biologically inert molecule, is a major driving force for the reaction's irreversibility.[1]

Several factors influence the kinetics of the methyltetrazine-iEDDA reaction:

-

Dienophile Strain: Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) and its derivatives, exhibit significantly accelerated reaction rates. The relief of ring strain in the transition state lowers the activation energy.[1]

-

Electronic Effects: Electron-donating groups on the dienophile increase its HOMO energy, while electron-withdrawing groups on the tetrazine lower its LUMO energy, both of which lead to faster kinetics.[1]

-

Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can impede the approach of the reactants, thereby slowing the reaction rate.[1]

-

Solvent: The iEDDA reaction is robust and can proceed in a wide range of organic and aqueous solvents, making it suitable for biological applications.[1][3]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the iEDDA reaction. The following table summarizes representative k₂ values for the reaction of methyltetrazine with various dienophiles.

| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| trans-cyclooctene (TCO) | ~1,000 - 30,000 | Aqueous media, Methanol/Water | [2][4] |

| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol | [2] |

| Norbornene | 8.5 x 10⁻³ - ~5 | Methanol, Various | [1][2] |

| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO | [2] |

Experimental Protocols

Synthesis of a Methyltetrazine-NHS Ester

This protocol describes a general procedure for the synthesis of an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-functionalized carboxylic acid, a common reagent for labeling biomolecules.[1][5]

Materials:

-

4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Thin-layer chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent) and NHS (1.1-1.2 equivalents) in anhydrous DCM or DMF.[1][5]

-

Cool the solution in an ice bath.

-

Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.[1][5]

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, if using DCC, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[1][5]

-

If desired, wash the filtrate with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.[1]

Antibody Labeling with this compound

This protocol outlines the labeling of an antibody with a this compound.[1][6]

Materials:

-

Antibody solution in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

This compound dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Spin desalting column

-

Reaction buffer (e.g., PBS, pH 7.4-8.5)

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[6] If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.[7]

-

Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO.[2]

-

Add a calculated molar excess of the this compound solution to the antibody solution. A 5- to 30-fold molar excess is a common starting point, with the optimal ratio determined empirically.[1][6]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]

-

Remove the unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.[1][2]

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the tetrazine (typically around 520-540 nm).[1]

Determination of Second-Order Rate Constants

This protocol describes a general method for determining the kinetics of the iEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance using UV-Vis spectroscopy.[9]

Materials:

-

Methyltetrazine derivative

-

Dienophile

-

Appropriate solvent (e.g., methanol, PBS)

-

UV-Vis spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Prepare stock solutions of the methyltetrazine derivative and the dienophile in the chosen solvent.

-

In a cuvette, mix the methyltetrazine solution with a solution containing a large excess (at least 10-fold) of the dienophile to ensure pseudo-first-order kinetics.[9]

-

Immediately place the cuvette in the temperature-controlled spectrophotometer and monitor the decrease in absorbance at the λmax of the tetrazine (typically 520-540 nm) over time.[9]

-

Record the absorbance decay at regular intervals.

-

Determine the pseudo-first-order rate constant (k_obs) by fitting the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time to a linear equation.[9]

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.[9]

-

Repeat the experiment with varying concentrations of the dienophile to ensure a linear relationship between k_obs and the dienophile concentration.[9]

Visualizations of Workflows and Relationships

References

Storage and handling conditions for Methyltetrazine-NHS ester

An In-depth Technical Guide to the Storage and Handling of Methyltetrazine-NHS Ester

For researchers, scientists, and drug development professionals, the precise and effective use of reagents is paramount. This compound is a critical tool in bioconjugation, enabling the attachment of a tetrazine moiety to amine-containing molecules for subsequent bioorthogonal click chemistry reactions. Proper storage and handling of this reagent are crucial to ensure its reactivity and the reproducibility of experimental results. This guide provides a comprehensive overview of the recommended conditions and protocols for this compound and its commonly used PEGylated derivatives.

Core Properties and Handling

Methyltetrazine-NHS (N-Hydroxysuccinimide) ester is an amine-reactive compound that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins, at a pH range of 7-9.[1][2][3] The NHS ester moiety is sensitive to moisture, making anhydrous conditions critical during handling and storage to prevent hydrolysis and inactivation of the reagent.[4]

Due to its generally poor aqueous solubility, the non-PEGylated form of this compound is primarily used for modifying molecules in organic media.[2][5] For applications in aqueous buffers, such as protein labeling, PEGylated versions like Methyltetrazine-PEG4-NHS ester are recommended, as the polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce aggregation of the labeled biomolecule.[1][6][7]

Safety Precautions

The Safety Data Sheet (SDS) for a related compound, Methyltetrazine-Ph-NHS ester, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

Storage Conditions

To maintain the stability and reactivity of this compound, adherence to recommended storage conditions is essential. The primary recommendation is to store the solid material at -20°C , protected from light and moisture.[3][4][5][8][10]

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Condition | Source(s) |

| Temperature | -20°C | [3][4][5][8][10] |

| Atmosphere | Desiccate / Keep sealed to protect from moisture | [4][5][8] |

| Light | Protect from direct sunlight | [4][8] |

| Shipping | Ambient temperature | [3][5] |

Stability

This compound is stable when stored correctly in its solid form. However, its stability decreases once reconstituted in a solvent. For solutions, storage at lower temperatures is recommended to prolong shelf life.

Table 2: Stability of Methyltetrazine-Ph-NHS Ester in Solution

| Storage Temperature | Duration | Notes | Source(s) |

| -80°C | 6 months | Sealed storage, away from moisture | [8][11] |

| -20°C | 1 month | Sealed storage, away from moisture | [8][11] |

Solubility

The solubility of the linker depends on its structure, particularly the presence of a PEG spacer.

Table 3: Solubility of this compound Variants

| Compound | Recommended Solvents | Notes | Source(s) |

| This compound | DMSO, DMF, DCM, THF, Chloroform | Not recommended for labeling in aqueous buffers due to poor aqueous solubility. | [5] |

| Methyltetrazine-PEG4-NHS Ester | Water-miscible organic solvents (e.g., DMF, DMSO) initially, then can be added to aqueous buffers | The PEG4 spacer improves water solubility. | [1][6] |

| Methyltetrazine-Sulfo-NHS Ester | Water, DMSO, DMF | Water-soluble and membrane impermeable, suitable for direct use in aqueous buffers. | [12] |

Experimental Protocols

General Protocol for Protein Labeling with Methyltetrazine-PEG-NHS Ester

This protocol provides a general workflow for conjugating a Methyltetrazine-PEG-NHS ester to a protein containing primary amines.

-

Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]

-

Reagent Preparation : Immediately before use, prepare a stock solution of the Methyltetrazine-PEG-NHS ester in an anhydrous, water-miscible organic solvent such as DMF or DMSO.[6] A typical concentration for the stock solution is 10-20 mM.[6]

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[6] It is important to keep the final concentration of the organic solvent below 10% to prevent protein denaturation.[6]

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may vary depending on the protein and desired degree of labeling.

-

Purification : Remove excess, unreacted labeling reagent from the conjugated protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.

Visualizations

Logical Flow for Storage

The following diagram illustrates the decision process for the proper storage of this compound.

Caption: Decision tree for storing this compound.

Experimental Workflow for Protein Labeling

This diagram outlines the typical workflow for a protein labeling experiment using Methyltetrazine-PEG-NHS ester.

Caption: General workflow for protein labeling.

NHS Ester Reaction Pathway

The diagram below illustrates the chemical reaction between the NHS ester group and a primary amine on a protein.

Caption: Reaction of NHS ester with a primary amine.

References

- 1. medium.com [medium.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]

- 4. This compound | CAS: 1644644-96-1 | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Methyltetrazine-Sulfo-NHS ester, 1821017-46-2 | BroadPharm [broadpharm.com]

The Precision of Bioorthogonal Chemistry vs. The Classic Amine-Reactive Approach: A Technical Guide to Methyltetrazine-NHS and Sulfo-NHS Esters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical tools is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to advanced bioimaging. This in-depth technical guide provides a comprehensive comparison of two pivotal classes of reagents: Methyltetrazine-NHS esters and Sulfo-NHS esters. We will delve into their core chemical principles, applications, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific needs.

Core Principles: A Tale of Two Reactivities

At their core, both Methyltetrazine-NHS and Sulfo-NHS esters are designed to form stable covalent bonds with biomolecules. However, they achieve this through fundamentally different chemical strategies.

N-Hydroxysuccinimide (NHS) and Sulfo-NHS Esters: The Amine-Reactive Workhorse

N-hydroxysuccinimide (NHS) esters are a long-established and widely used class of reagents for modifying biomolecules.[1][2] They react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4]

The key distinction between standard NHS esters and Sulfo-NHS esters lies in the addition of a sulfonate group to the N-hydroxysuccinimide ring.[5] This modification renders Sulfo-NHS esters highly water-soluble and, crucially, membrane-impermeable.[6][] This property makes them the reagent of choice for specifically labeling proteins on the outer surface of a cell.[5][6] Standard NHS esters, being more hydrophobic, can permeate the cell membrane and label both cell surface and intracellular proteins.[6]

Sulfo-NHS esters are often used in conjunction with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate carboxyl groups, which then react with the Sulfo-NHS to form a more stable, amine-reactive intermediate.[8][9] This two-step process enhances the efficiency of conjugating a carboxyl-containing molecule to an amine-containing molecule.[8][10]

Methyltetrazine-NHS Esters: The Dawn of Bioorthogonal Precision

Methyltetrazine-NHS esters represent a more modern and highly specific approach to bioconjugation, falling under the umbrella of "click chemistry".[11][12] These are heterobifunctional linkers that possess two distinct reactive functionalities:

-

An N-Hydroxysuccinimide (NHS) ester: This group provides the same amine-reactivity as discussed above, allowing for the initial attachment of the linker to a protein or other amine-containing molecule.[11][13]

-

A Methyltetrazine moiety: This is the bioorthogonal component. Tetrazines participate in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[11][14] This reaction is termed "bioorthogonal" because it proceeds efficiently in complex biological media without interfering with native biological functional groups.[14][15]

This dual functionality enables a powerful two-step labeling strategy. First, the biomolecule of interest is labeled with the Methyltetrazine-NHS ester. Then, a second molecule, functionalized with a TCO group, can be specifically "clicked" onto the tetrazine-labeled biomolecule.[12] Many commercially available Methyltetrazine-NHS esters incorporate a polyethylene (B3416737) glycol (PEG) spacer, which enhances water solubility and reduces steric hindrance during conjugation.[11][16]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative parameters of Methyltetrazine-NHS and Sulfo-NHS esters.

| Property | This compound | Sulfo-NHS Ester | References |

| Molecular Formula | C15H13N5O4 | C4H4NNaO6S | [8][17] |

| Molecular Weight | 327.29 g/mol | 217.13 g/mol | [8][17] |

| Reactive Towards | Primary amines (-NH2) | Primary amines (-NH2) | [13] |

| Second Reactive Partner | trans-cyclooctene (TCO) | (Activated carboxyl group) | [17] |

| Solubility | Soluble in organic solvents (DMSO, DMF); PEGylated versions have enhanced aqueous solubility. | Water-soluble. | [8][16][17] |

| Storage Conditions | -20°C, desiccated. | 4°C, desiccated. | [8][17] |

| Reaction Parameter | This compound (Amine Labeling) | Sulfo-NHS Ester (with EDC) | References |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 (for amine reaction); 4.7-6.0 (for EDC activation) | [3][9] |

| Typical Molar Excess | 5- to 20-fold over protein | 10-fold molar excess of EDC and peptide to protein; 5mM Sulfo-NHS | [12] |

| Reaction Time | 1 - 2 hours at room temperature or 4-12 hours at 4°C | 2 hours at room temperature | [3][8] |

| Quenching Reagents | Tris or Glycine buffer | Tris, Glycine, lysine, or β-mercaptoethanol (to inactivate EDC) | [3][8] |

Experimental Protocols

General Protein Labeling with a this compound

This protocol outlines a general procedure for labeling a protein with a this compound.

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[3]

-

This compound.

-

Anhydrous DMSO or DMF.[3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[3]

-

Purification column (e.g., size exclusion chromatography).[3]

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[3]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.[11]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11][12]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[3]

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3]

-

Purification: Purify the conjugate from excess, unreacted label and byproducts using a suitable method such as size exclusion chromatography.[3]

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.

Two-Step Protein-Peptide Conjugation using EDC and Sulfo-NHS

This protocol describes a two-step method for conjugating a peptide to a protein using EDC to activate the protein's carboxyl groups and Sulfo-NHS to create an amine-reactive intermediate.

Materials:

-

Protein solution (1-10 mg/mL) in 0.1 M sodium phosphate, pH 7.4.[8]

-

Peptide to be coupled.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS.

-

Purification supplies (dialysis or gel filtration column).[8]

Procedure:

-

Prepare Solutions:

-

Combine Reactants: Combine the protein and peptide solutions, ensuring at least a 10-fold molar excess of peptide to protein. For small molecules, use at least a 10-fold molar excess over the protein.[8]

-

Add EDC: Add EDC to the reaction to give a final 10-fold molar excess over the protein.[8]

-

Add Sulfo-NHS: Immediately add Sulfo-NHS to a final concentration of 5 mM and mix.[8]

-

Reaction: React for 2 hours at room temperature.[8]

-

Purification: Purify the conjugate by dialysis or gel filtration.[8]

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Conclusion: Choosing the Right Tool for the Job

Both Methyltetrazine-NHS esters and Sulfo-NHS esters are powerful tools in the bioconjugation toolkit, each with its own set of strengths.

Sulfo-NHS esters are the ideal choice for applications requiring high water solubility and membrane impermeability, such as the specific labeling of cell surface proteins.[6][] The EDC/Sulfo-NHS system provides an efficient method for conjugating carboxyl-containing molecules to primary amines.[8]

Methyltetrazine-NHS esters , on the other hand, offer the unparalleled specificity and efficiency of bioorthogonal click chemistry.[14][17] This makes them exceptionally well-suited for complex biological environments where minimizing side reactions is critical.[14][15] The two-step nature of their application allows for precise control over the construction of complex bioconjugates like ADCs.[11][12]

The decision between these two reagents will ultimately depend on the specific requirements of the experiment. For straightforward amine labeling, particularly on the cell surface, Sulfo-NHS esters are a robust and reliable option. For applications demanding the highest level of specificity and control, especially in multi-step conjugation strategies, the bioorthogonal approach offered by Methyltetrazine-NHS esters is the superior choice.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]

- 14. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. benchchem.com [benchchem.com]

- 16. medium.com [medium.com]

- 17. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

The Tipping Point of Precision: A Technical Guide to Methyltetrazine-NHS Ester in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the landscape of targeted therapeutics, offering an unprecedented level of control over the spatial and temporal delivery of potent drug payloads. At the forefront of this chemical biology revolution is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO). This guide provides an in-depth exploration of a key enabling reagent, Methyltetrazine-NHS ester, detailing its application in the construction of sophisticated targeted drug delivery systems. We will delve into the quantitative data underpinning its efficacy, provide detailed experimental protocols for its use, and visualize the complex biological and experimental pathways involved.

Core Principle: The Bioorthogonal "Click" Reaction

This compound is a heterobifunctional linker designed for a two-step conjugation strategy.[1] It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, such as antibodies, and a methyltetrazine moiety that serves as a bioorthogonal handle.[1] This handle participates in an exceptionally fast and selective "click" reaction with a TCO-modified molecule.[2] This IEDDA reaction is characterized by its high efficiency in biological systems without the need for a catalyst.[2]

The pre-targeting approach, a cornerstone of this technology, involves a two-step administration.[3] First, a TCO-modified targeting moiety, typically a monoclonal antibody (mAb), is administered. This allows the mAb to accumulate at the target site, such as a tumor, while unbound antibody clears from circulation.[3] In the second step, a therapeutic agent linked to methyltetrazine is administered. This agent then rapidly and specifically reacts with the pre-localized TCO-tagged antibody at the target site, minimizing systemic exposure and associated toxicities.[3]

Quantitative Data Summary

The efficacy of this compound-based targeted drug delivery is underpinned by favorable reaction kinetics and efficient in vivo performance. The following tables summarize key quantitative parameters from various studies.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |

| Molar Excess of NHS Ester | 5 - 30 fold | This needs to be optimized to achieve the desired Degree of Labeling (DOL).[1] |

| Reaction Buffer | PBS, pH 7.2-8.5 | The NHS ester reaction with primary amines is optimal in this pH range.[4][5] |

| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally sufficient.[1] |

| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | Highly dependent on the molar excess of the NHS ester and reaction conditions.[1] |

| Antibody Recovery | > 85% | Dependent on the purification method.[1] |

Table 1: Reaction Conditions for Antibody Labeling with Methyltetrazine-PEG4-NHS Ester.[1]

| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| trans-cyclooctene (TCO) | ~1 x 10³ - 1 x 10⁶ | Aqueous Buffer |

| Strained TCOs (sTCO) | Up to 3 x 10⁴ | Aqueous Buffer |

Table 2: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles.

| Parameter | Value | Notes |

| Tumor Uptake (%ID/g) | 0.67 ± 0.16 | Pre-targeted PET imaging in mice with CC49-tetrazine.[6] |

| Tumor-to-Blood Ratio | 125-fold improvement | With the use of a clearing agent at 3 hours post-tetrazine injection.[7] |

| Tumor-to-Blood Ratio | ~200 | At 3 hours after ¹⁷⁷Lu-tetrazine injection in pre-targeted mice.[7] |

Table 3: In Vivo Performance Metrics of Tetrazine-Based Pre-Targeted Systems.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in targeted drug delivery research.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the covalent attachment of this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[1]

-

NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[4] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[5] Gently mix the solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[5]

-

Purification: Remove unreacted crosslinker and byproducts using a desalting column equilibrated with PBS.[1]

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum for the methyltetrazine group.[4]

Protocol 2: In Vitro Cell Labeling via Tetrazine Ligation

This protocol details a two-step method for labeling cells in vitro.

Materials:

-

Cells expressing the target of interest

-

TCO-modified antibody (from Protocol 1, but with a TCO-NHS ester)

-

Tetrazine-fluorophore conjugate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Antibody Incubation: Incubate the cells with the TCO-modified antibody at a predetermined concentration (e.g., 10 µg/mL) in complete medium for 1 hour at 37°C.[9]

-

Washing: Wash the cells three times with PBS to remove unbound antibody.[9]

-

Tetrazine Incubation: Incubate the washed cells with the tetrazine-fluorophore conjugate at a suitable concentration (e.g., 1-5 µM) in complete medium for 15-30 minutes at 37°C.[10]

-

Final Wash: Wash the cells three times with PBS.

-

Analysis: Analyze the cells by flow cytometry or visualize by fluorescence microscopy.

Protocol 3: In Vivo Pre-targeted Imaging

This protocol provides a general workflow for pre-targeted imaging in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice

-

TCO-modified antibody

-

Radiolabeled tetrazine probe

-

Clearing agent (optional)

Procedure:

-

Antibody Administration: Administer a predetermined dose of the TCO-modified antibody conjugate (typically 10-100 µg per mouse) via intravenous injection.[11]

-

Pre-targeting Interval: Allow the antibody to accumulate at the tumor and clear from circulation. This interval is critical and typically ranges from 24 to 72 hours.[11]

-

Clearing Agent Administration (Optional): To further reduce background signal, a clearing agent can be administered 3-4 hours before the radiolabeled tetrazine.[11]

-

Radiolabeled Tetrazine Administration: Administer the radiolabeled tetrazine probe intravenously.

-

Imaging: Perform PET/CT or SPECT/CT imaging at various time points post-tetrazine injection (e.g., 1, 4, 24 hours) to visualize tumor uptake and biodistribution.[11]

-

Biodistribution Analysis (Optional): At the end of the imaging study, euthanize the mice and collect tissues of interest. Measure the radioactivity in each tissue using a gamma counter to quantify the percent injected dose per gram (%ID/g).[11]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Figure 1: Simplified HER2 Signaling Pathway.

Figure 2: Experimental workflow for ADC synthesis.

Figure 3: Logical flow of pre-targeted drug delivery.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal (B13267) of drug development professionals. Its ability to facilitate highly efficient and specific bioorthogonal reactions in vivo opens new avenues for the creation of next-generation targeted therapies. By leveraging the principles of pre-targeting, researchers can significantly enhance the therapeutic window of potent payloads, minimizing off-target toxicity and maximizing efficacy at the site of disease. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the successful application of this transformative technology. As our understanding of disease-specific targets and bioorthogonal chemistry continues to evolve, the role of reagents like this compound in precision medicine is set to expand, heralding a new era of targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Protein Labeling with Methyltetrazine-NHS Ester

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. Methyltetrazine-NHS ester has emerged as a powerful tool in bioconjugation, offering a unique two-step approach that leverages both amine reactivity and bioorthogonal click chemistry. This guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this advanced labeling strategy.

Introduction to this compound Chemistry

This compound is a heterobifunctional linker designed for a two-step protein modification strategy.[1] It consists of two key reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1] This reaction is most efficient at a slightly basic pH (7-9).[2][3]

-

Methyltetrazine: This moiety is a highly reactive diene that serves as a bioorthogonal handle.[4] It specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] This "click chemistry" reaction is exceptionally fast and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in many commercially available Methyltetrazine-NHS esters enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.[2][4]

The Two-Step Labeling Principle

The labeling process is a sequential, two-step procedure that offers greater control and specificity compared to traditional single-step labeling methods.[5]

Step 1: Amine Acylation. The protein of interest is first reacted with the this compound. The NHS ester covalently attaches the methyltetrazine group to the protein's primary amines, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct.[1][6]

Step 2: Bioorthogonal Ligation. The methyltetrazine-labeled protein is then introduced to a molecule of interest (e.g., a fluorophore, drug, or biotin) that has been pre-functionalized with a trans-cyclooctene (TCO) group. The methyltetrazine and TCO moieties rapidly and specifically "click" together, forming a stable covalent bond.[1][7] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[1][4]

Quantitative Data Summary

The efficiency and kinetics of the labeling process are critical parameters. The following tables summarize key quantitative data for the reactions involved.

| Parameter | Value | Notes |

| NHS Ester Reaction | ||

| Optimal pH Range | 7.0 - 9.0[2] | Reaction with primary amines is most efficient at a slightly basic pH.[1] |

| Reaction Time | 1 - 4 hours[8] | Can be performed at room temperature or on ice.[1] |

| Molar Excess of NHS Ester | 10- to 20-fold[1] | The optimal ratio may need to be determined empirically to achieve the desired degree of labeling (DOL).[1] |

| Methyltetrazine-TCO Ligation (iEDDA) | ||

| Second-Order Rate Constant (k₂) | ~1,000 - 30,000 M⁻¹s⁻¹ | The reaction rate can be influenced by the specific TCO derivative and reaction conditions.[9] This is one of the fastest bioorthogonal reactions available.[7] |

| Reaction Time | 30 - 60 minutes[9] | At room temperature, the reaction is often complete within this timeframe.[9] |

| Molar Excess of TCO-Molecule | 1.5- to 5-fold | A smaller excess is needed due to the high efficiency of the reaction. |

| Optimal pH Range | 6.0 - 9.0[9] | The TCO-tetrazine ligation is robust across a range of physiological pH values.[9] |

| Parameter | Typical Value | Notes |

| Protein Concentration for Labeling | 1 - 10 mg/mL[8][9] | Higher protein concentrations generally lead to more efficient labeling.[9] |

| Degree of Labeling (DOL) | 1 - 5[9] | The optimal DOL depends on the application and the protein. A higher DOL can sometimes lead to protein aggregation or altered function.[9] |

Experimental Protocols

The following are generalized protocols for labeling a protein with this compound and subsequent TCO ligation. Optimization may be required for specific proteins and applications.

Protocol 1: Labeling a Protein with this compound

Materials:

-

Protein of interest

-

Methyltetrazine-PEGn-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer at pH 8.3.[10][11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

-

Desalting column or other purification system[5]

Procedure:

-

Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris).[12]

-

NHS Ester Solution Preparation: Immediately before use, dissolve the Methyltetrazine-PEGn-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mM.[4][5] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[12]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-PEGn-NHS ester to the protein solution.[1]

-

Incubation: Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.[1]

-

Purification: Remove excess, unreacted Methyltetrazine-PEGn-NHS ester and quenching buffer using a desalting column or dialysis.[11]

Protocol 2: Bioorthogonal Ligation with a TCO-Containing Molecule

Materials:

-

Methyltetrazine-labeled protein (from Protocol 1)

-

TCO-functionalized molecule of interest (e.g., fluorophore, drug)

-

Reaction Buffer (e.g., PBS, pH 7.4)[10]

-

Purification system (e.g., size-exclusion chromatography)[5]

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the methyltetrazine-labeled protein with a 1.5- to 5-fold molar excess of the TCO-functionalized molecule in the Reaction Buffer.[10]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent TCO-molecule.

-

Purification: Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove any unreacted TCO-functionalized molecule.[5][13]

Visualizing the Process

Chemical Reaction Pathway

Caption: Reaction pathway for this compound bioconjugation.

Experimental Workflow

Caption: General experimental workflow for protein labeling.

Advantages and Considerations

The this compound labeling strategy offers several key advantages:

-

High Specificity and Bioorthogonality: The IEDDA reaction is highly selective for the methyltetrazine and TCO pairing, minimizing off-target reactions in complex biological systems.[1][2]

-

Exceptionally Fast Kinetics: The reaction proceeds rapidly under physiological conditions, often reaching completion within an hour.[2][5]

-

Stability: The resulting amide and dihydropyridazine (B8628806) linkages are highly stable.[1][6]

-

Catalyst-Free: The reaction does not require potentially cytotoxic copper catalysts, making it suitable for live-cell applications.[1][2]

However, there are also important considerations:

-

Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous buffers, so it should be prepared fresh and used promptly.[6]

-

Non-specific Amine Labeling: The initial NHS ester reaction targets all accessible primary amines, which can result in a heterogeneous mixture of labeled proteins.[5] For site-specific labeling, the TCO group can be introduced at a specific location on the protein, and the this compound can be used to label the molecule of interest.[5]

-

Two-Step Process: The workflow is more complex than single-step labeling methods.[5]

Conclusion

Labeling proteins with this compound provides a robust and efficient method for bioconjugation, particularly for applications requiring high specificity and biocompatibility. By understanding the underlying chemical principles, adhering to optimized protocols, and considering the quantitative aspects of the reaction, researchers can effectively leverage this powerful technology for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Protocol for Antibody Labeling with Methyltetrazine-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of antibodies is a fundamental technique in the development of targeted therapeutics, diagnostic agents, and research tools. N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for labeling antibodies with a variety of functional molecules.[1] This protocol details the use of Methyltetrazine-PEG4-NHS ester to introduce a bioorthogonal handle onto an antibody.

The labeling process involves the reaction of the NHS ester with primary amines, predominantly found on the N-terminus and lysine (B10760008) residues of the antibody, to form a stable amide bond.[1][2] The incorporated methyltetrazine moiety can then specifically and rapidly react with a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[2] This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for subsequent conjugation of the antibody to a TCO-modified molecule of interest, such as a drug, imaging agent, or nanoparticle.[2][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the resulting conjugate and reduces steric hindrance.[2]

Quantitative Data Summary

Successful antibody labeling with Methyltetrazine-PEG4-NHS ester is dependent on several key parameters that should be optimized for each specific antibody and application. The following tables provide a summary of recommended starting conditions.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2] |

| Molar Excess of NHS Ester | 5:1 to 30:1 | This should be optimized to achieve the desired Degree of Labeling (DOL).[1][2] |

| Reaction Buffer | Amine-free buffer (e.g., PBS, sodium bicarbonate, or borate (B1201080) buffer) | Buffers containing primary amines, such as Tris, will compete with the labeling reaction and must be avoided.[1][4] |

| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines.[1][5] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally sufficient for the reaction to proceed efficiently.[1][2] |

| Incubation Time | 1 - 4 hours | The reaction is typically rapid and often reaches completion within this timeframe.[1] |

Table 2: Expected Outcomes

| Parameter | Expected Value | Notes |

| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | Highly dependent on the molar excess of the NHS ester and reaction conditions.[2] |

| Antibody Recovery | > 85% | Dependent on the purification method used.[2] |

Experimental Workflow

The overall workflow for labeling an antibody with Methyltetrazine-PEG4-NHS ester involves preparation of the antibody and reagents, the labeling reaction, purification of the conjugate, and characterization.

Caption: Experimental workflow for antibody labeling.

Signaling Pathway and Application

The resulting methyltetrazine-labeled antibody can be used in a two-step targeting strategy. For example, in targeted cancer therapy, the antibody can be designed to bind to a specific cell surface receptor. Following administration and binding, a TCO-modified therapeutic agent can be introduced, which will then "click" to the antibody, delivering the payload directly to the target cells.

Caption: Bioorthogonal antibody-drug conjugate targeting pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for labeling an antibody with Methyltetrazine-PEG4-NHS ester.

Materials

-

Antibody of interest

-

Methyltetrazine-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4; or 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)[2]

-

UV-Vis spectrophotometer

Procedure

-

Antibody Preparation

-

It is critical to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution as they will compete with the labeling reaction.[1][6]

-

If necessary, perform a buffer exchange into an amine-free reaction buffer using a desalting column or dialysis.[2][7]

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[2]

-

-

Preparation of Methyltetrazine-PEG4-NHS Ester Stock Solution

-

Allow the vial of Methyltetrazine-PEG4-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]

-